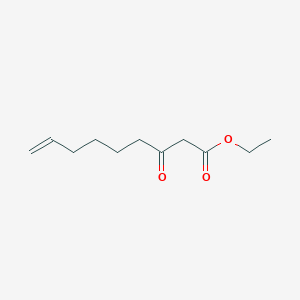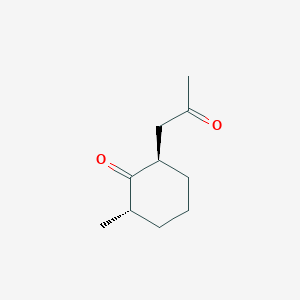![molecular formula C15H26O B14620986 2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one CAS No. 59052-39-0](/img/structure/B14620986.png)
2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one is an organic compound belonging to the group of ketones and cycloalkanes. This compound is characterized by its unique structure, which includes two cyclopentane rings and a ketone functional group. It is used in various applications, including as a fragrance component.
Vorbereitungsmethoden
The synthesis of 2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one can be carried out through a radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid. Manganese (II) acetate and cobalt (II) acetate are used as catalysts in this reaction . Industrial production methods may involve similar catalytic processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of cycloalkane chemistry and ketone reactivity.
Biology: The compound’s structure makes it a subject of interest in studies of molecular interactions and biological activity.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.
Industry: It is used in the fragrance industry due to its pleasant scent and stability.
Wirkmechanismus
The mechanism by which 2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ketone group can participate in hydrogen bonding and other interactions that influence biological pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one include:
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-: This compound has a similar cycloalkane structure but differs in functional groups.
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: Another cycloalkane with a ketone group, but with different substituents.
2-Methyl-5-(propan-2-ylidene)cyclohexane-1,4-diol: This compound has a similar backbone but includes additional hydroxyl groups.
The uniqueness of this compound lies in its specific arrangement of cyclopentane rings and the presence of the ketone functional group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
59052-39-0 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
2-[(2-methyl-5-propan-2-ylcyclopentyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C15H26O/c1-10(2)13-8-7-11(3)14(13)9-12-5-4-6-15(12)16/h10-14H,4-9H2,1-3H3 |
InChI-Schlüssel |
GLTLCYUYRMGAGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C1CC2CCCC2=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


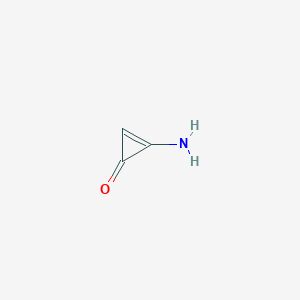
![2-[(Dimethylamino)methylidene]heptanal](/img/structure/B14620909.png)
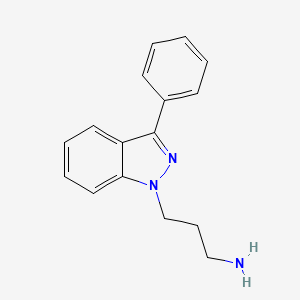
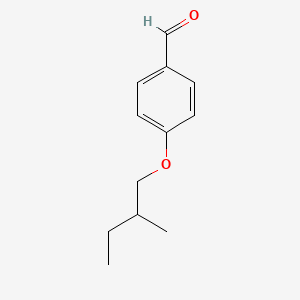
![N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide](/img/structure/B14620925.png)
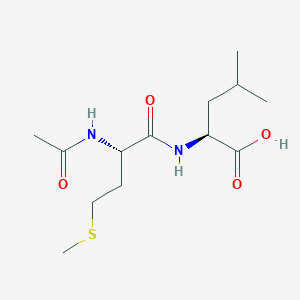
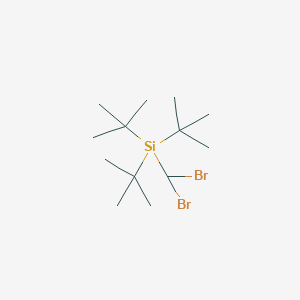
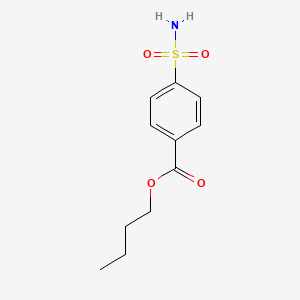
![2'-[(E)-(4-Chlorophenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14620951.png)
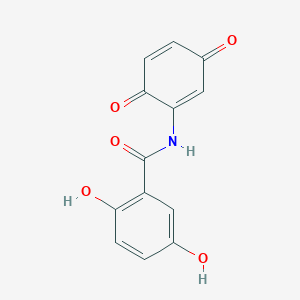
![7-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14620960.png)
